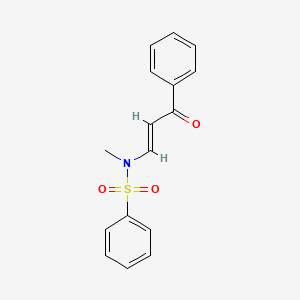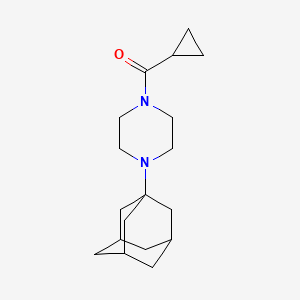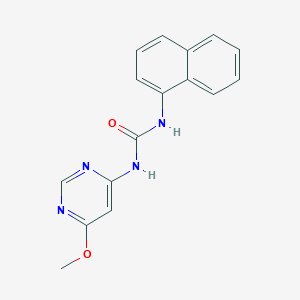![molecular formula C16H23NO B5346189 N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5346189.png)
N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first developed in the 1970s by a team of researchers at Upjohn Pharmaceuticals in the United States. U-47700 has gained popularity in recent years due to its potent analgesic effects and its ability to produce euphoria and relaxation. However, its use has been associated with several adverse effects, including respiratory depression, addiction, and overdose.
Mécanisme D'action
N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide acts on the μ-opioid receptor, which is located in the brain and spinal cord. When this compound binds to this receptor, it produces a range of effects, including pain relief, sedation, and euphoria. It also activates the reward pathway in the brain, which is responsible for the pleasurable effects of drugs.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It also produces a range of psychological effects, including euphoria, relaxation, and decreased anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide has several advantages for use in lab experiments, including its potent analgesic effects and its ability to produce euphoria and relaxation. However, its use is associated with several limitations, including its potential for addiction, respiratory depression, and overdose.
Orientations Futures
There are several future directions for research on N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide, including the development of safer and more effective pain medications, the investigation of its potential use in the treatment of opioid addiction, and the development of new compounds that target the μ-opioid receptor with fewer adverse effects. Further research is also needed to better understand the mechanisms of action and the long-term effects of this compound on the brain and body.
Méthodes De Synthèse
N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide can be synthesized using a multistep process that involves the reaction of various chemicals, including cyclopentanone, 2,5-dimethylphenethylamine, and chloroacetyl chloride. The resulting product is then purified using chromatography techniques to obtain the pure compound.
Applications De Recherche Scientifique
N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide has been extensively studied for its analgesic properties and its potential use as a pain medication. It has been found to be a potent agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. Several studies have also investigated the potential use of this compound in the treatment of opioid addiction, as it has been shown to produce less respiratory depression and physical dependence than other opioids.
Propriétés
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-11-8-9-12(2)15(10-11)13(3)17-16(18)14-6-4-5-7-14/h8-10,13-14H,4-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKNSTVJSIFTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199033 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-chloro-2-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5346120.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5346127.png)

![N-[(1R)-1-(aminocarbonyl)-2-methylpropyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5346150.png)
![N-(diphenylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5346156.png)

![2-{2-[5-chloro-2-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5346172.png)
![2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5346184.png)
![4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol](/img/structure/B5346190.png)
![6-{2-[3-(allyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5346193.png)


